molecular formula C21H23N3O4S B2405698 (2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897468-57-4

(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2405698
CAS No.: 897468-57-4
M. Wt: 413.49
InChI Key: VJNCUCOGQSQJHY-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of methoxyphenyl and benzo[d]thiazolyl groups linked through a piperazinyl methanone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions The process begins with the preparation of the benzo[d]thiazole core, which is then functionalized with a piperazine derivativeCommon reagents used in these steps include thionyl chloride, piperazine, and methoxyphenyl halides under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
  • (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide

Uniqueness

(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and benzo[d]thiazolyl moieties contribute to its potential as a versatile scaffold in drug design .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-26-14-4-6-16(18(12-14)28-3)20(25)23-8-10-24(11-9-23)21-22-17-7-5-15(27-2)13-19(17)29-21/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNCUCOGQSQJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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